molecular formula C44H28N4Ni-2 B13097039 Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-)

Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-)

Cat. No.: B13097039
M. Wt: 671.4 g/mol
InChI Key: LXHWTRHKNMXCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) is a coordination complex that features a nickel ion coordinated to tetraphenylporphyrin ligands

Synthetic Routes and Reaction Conditions:

    One-Pot Synthesis: This method involves the condensation of pyrrole, benzaldehyde, nickel(II) chloride, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene.

    Surface-Confined Coordination Reaction: Tetraphenylporphyrin molecules are vapor-deposited onto a gold surface, followed by the adsorption of nickel atoms.

Industrial Production Methods: Industrial production typically follows the one-pot synthesis method due to its efficiency and adherence to green chemistry principles. This method minimizes the use of solvents and reduces environmental impact.

Types of Reactions:

    Oxidation: Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other coordinating entities.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Various ligands, depending on the desired product.

Major Products:

    Oxidation: Oxidized forms of the porphyrin ring.

    Reduction: Reduced nickel complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) has a wide range of applications:

Mechanism of Action

The compound exerts its effects through coordination chemistry principles. The nickel ion in the center of the tetraphenylporphyrin ring can interact with various substrates, facilitating electron transfer and catalytic processes. The molecular targets and pathways involved include:

    Electron Transfer: The nickel ion can accept and donate electrons, making it an effective catalyst.

    Reactive Oxygen Species Generation: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cells.

Comparison with Similar Compounds

    Tetraphenylporphyrin(1-) copper-Tetraphenylporphyrinatocopper(1-): Similar structure but with copper instead of nickel.

    Tetraphenylporphyrin(1-) zinc-Tetraphenylporphyrinatozinc(1-): Zinc-based analogue with different electronic properties.

Uniqueness: Tetraphenylporphyrin(1-) nickel-Tetraphenylporphyrinatonickelate(1-) is unique due to its specific electronic configuration and the ability of nickel to facilitate a wide range of catalytic reactions. Its applications in photodynamic therapy and advanced materials also set it apart from its copper and zinc analogues .

Properties

Molecular Formula

C44H28N4Ni-2

Molecular Weight

671.4 g/mol

IUPAC Name

nickel;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;

InChI Key

LXHWTRHKNMXCMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.